molecular formula C14H21NO B252741 N-cinnamyl-N-(3-ethoxypropyl)amine

N-cinnamyl-N-(3-ethoxypropyl)amine

Cat. No.: B252741
M. Wt: 219.32 g/mol
InChI Key: AVQKOMUXDDQBMP-UXBLZVDNSA-N
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Description

N-Cinnamyl-N-(3-ethoxypropyl)amine is a secondary amine featuring two distinct substituents: a cinnamyl group (phenylallyl, C₆H₅-CH₂-CH₂-) and a 3-ethoxypropyl group (CH₂CH₂-O-CH₂CH₂CH₂-). This structural combination imparts unique physicochemical properties, such as enhanced lipophilicity due to the aromatic cinnamyl moiety and moderate polarity from the ethoxypropyl chain. While direct synthesis data for this compound are absent in the provided evidence, analogous amines with 3-ethoxypropyl groups (e.g., pyridinyl derivatives in ) suggest synthetic routes involving nucleophilic substitution or condensation reactions .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-ethoxy-N-[(E)-3-phenylprop-2-enyl]propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-16-13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-6,8-10,15H,2,7,11-13H2,1H3/b10-6+

InChI Key

AVQKOMUXDDQBMP-UXBLZVDNSA-N

SMILES

CCOCCCNCC=CC1=CC=CC=C1

Isomeric SMILES

CCOCCCNC/C=C/C1=CC=CC=C1

Canonical SMILES

CCOCCCNCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Amine Nitrogen

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine
  • Molecular Formula : C₁₁H₁₇BrN₂O
  • Key Features : Replaces the cinnamyl group with a bromo-methylpyridinyl substituent.
  • Impact: The bromine atom increases molecular weight (273.18 g/mol vs. The pyridinyl group adds aromaticity but lacks the conjugated double bond present in cinnamyl, reducing π-π stacking capacity .
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane
  • Molecular Formula : C₁₅H₂₈N₂O
  • Key Features : A bicyclic ("bispidine") structure with two nitrogen atoms and a 3-ethoxypropyl group.
  • Impact : The rigid diazabicyclo framework confers conformational stability, contrasting with the flexible linear chain of the target compound. This structural rigidity is leveraged in coordination chemistry and drug design for enhanced receptor binding .

Functional Group Comparison

N-(2-Chloro-3-phenoxypropyl)amines ()
  • Key Features : Chlorine or fluorine atoms and aryloxy groups on the propyl chain.
  • Impact: The chloro or fluoro substituents increase electronegativity, altering the amine’s basicity and reactivity.
N-Nitrosomethylalkylamines ()
  • Key Features : Nitrosamine derivatives with oxidized substituents (e.g., 2-oxobutyl).
  • Impact: The 2-oxo group in compounds like N-nitrosomethyl(2-oxobutyl)amine (M-2-OB) is critical for pancreatic carcinogenicity in hamsters. While N-cinnamyl-N-(3-ethoxypropyl)amine lacks nitrosamine functionality, its ethoxypropyl chain may influence metabolic pathways differently due to ether oxygen’s resistance to oxidation .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Water Solubility Key Structural Influence
This compound 219.32 ~2.5 Low Cinnamyl (lipophilic), ethoxy (polar)
N-(3-Ethoxypropyl)-pyridinyl derivatives () 273.18–282.70 ~1.8–2.2 Moderate Halogen/pyridinyl (polarizable)
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-diazabicyclononane () 252.40 ~1.2 Low Bicyclic rigidity, ethoxy flexibility
N-(2-Chloro-3-phenoxypropyl)amines () ~300–350 ~3.0 Very low Chloro/phenoxy (hydrophobic)

*Estimated using fragment-based methods.

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